molecular formula C15H16F3NO4 B3420563 Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid CAS No. 1951444-39-5

Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid

Cat. No.: B3420563
CAS No.: 1951444-39-5
M. Wt: 331.29 g/mol
InChI Key: NGJWSVHXSWUMJW-NEPJUHHUSA-N
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Description

Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyloxycarbonyl group and a trifluoromethyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The benzyloxycarbonyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and trifluoromethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cis-1-((benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid: Similar structure but lacks the trifluoromethyl group.

    Trans-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid: Similar structure but with a different stereochemistry.

    Cis-1-((benzyloxy)carbonyl)-3-(difluoromethyl)piperidine-2-carboxylic acid: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Properties

IUPAC Name

(2S,3R)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO4/c16-15(17,18)11-7-4-8-19(12(11)13(20)21)14(22)23-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,20,21)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJWSVHXSWUMJW-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201120609
Record name 1,2-Piperidinedicarboxylic acid, 3-(trifluoromethyl)-, 1-(phenylmethyl) ester, (2R,3S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951444-39-5
Record name 1,2-Piperidinedicarboxylic acid, 3-(trifluoromethyl)-, 1-(phenylmethyl) ester, (2R,3S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951444-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Piperidinedicarboxylic acid, 3-(trifluoromethyl)-, 1-(phenylmethyl) ester, (2R,3S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid
Reactant of Route 2
Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid
Reactant of Route 3
Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid
Reactant of Route 5
Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid
Reactant of Route 6
Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid

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